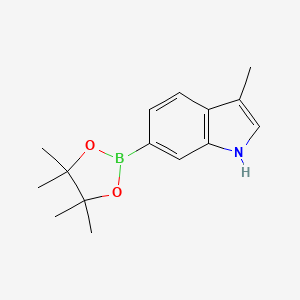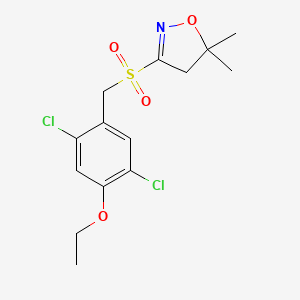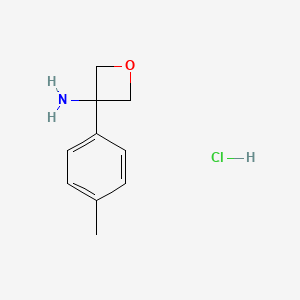![molecular formula C10H11ClN2O3 B1440753 N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine CAS No. 1220031-50-4](/img/structure/B1440753.png)
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Vue d'ensemble
Description
Chlorantraniliprole is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . It is highly persistent in the environment .
Molecular Structure Analysis
The molecular formula of chlorantraniliprole is C18H14BrCl2N5O2 . Its structural formula shows the arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis
Chlorantraniliprole has a molecular weight of 483.15 g/mole . It has a low aqueous solubility and a low volatility .Applications De Recherche Scientifique
Agriculture: Insecticide Development
Chlorantraniliprole: is a novel anthranilic diamide insecticide, which is a part of the selective ryanodine receptor agonists class . It’s designed to combat insecticide resistance and is used in agriculture to control a variety of pests. Its mode of action involves binding to insect ryanodine receptors, causing an uncontrolled release of calcium stores, leading to paralysis and death of the insect .
Environmental Science: Pesticide Residue Analysis
In environmental sciences, Chlorantraniliprole is analyzed for its residue levels in various ecosystems. Its low toxicity and low residue properties make it an environmentally benign option. Analytical standards of Chlorantraniliprole are used to ensure accurate measurement of its presence in environmental samples, using techniques like HPLC and gas chromatography .
Chemistry: Synthesis of Novel Compounds
The chemical structure of Chlorantraniliprole serves as a basis for synthesizing novel compounds with potential insecticidal activities. Researchers utilize its core structure to create derivatives that could offer enhanced efficacy or reduced environmental impact .
Pest Management: Integrated Strategies
Chlorantraniliprole: plays a significant role in integrated pest management strategies. Its unique mode of action complements other methods and helps in managing resistance development among target pest populations .
Toxicology: Safety and Efficacy Studies
Toxicological studies of Chlorantraniliprole focus on its safety profile for non-target organisms, including humans. Its selective toxicity towards insects over mammals is a key area of research, ensuring it’s safe for use in public health scenarios .
Material Science: Formulation Technology
In material science, the formulation of Chlorantraniliprole is studied to enhance its stability, solubility, and delivery methods. This includes developing microencapsulated forms that can provide controlled release and targeted application .
Regulatory Science: Compliance and Standards
Chlorantraniliprole: is subject to regulatory compliance, where its production, application, and environmental impact are evaluated against established standards. Research in this field ensures that Chlorantraniliprole meets the necessary quality levels and is traceable to primary material from recognized standards organizations .
Biochemistry: Mode of Action Investigation
Biochemical research into Chlorantraniliprole involves studying its interaction with ryanodine receptors at the molecular level. Understanding this interaction can lead to the development of more selective and potent insecticides .
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-10(2,9(15)16)13-8(14)7-5-6(11)3-4-12-7/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGPYQITPSXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229860 | |
| Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
CAS RN |
1220031-50-4 | |
| Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)

![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

